Tris(4-chlorophenyl)(hexadecyl)silane
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Overview
Description
Tris(4-chlorophenyl)(hexadecyl)silane: is an organosilicon compound with the molecular formula C34H45Cl3Si.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-chlorophenyl)(hexadecyl)silane typically involves the reaction of hexadecylsilane with 4-chlorophenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-chlorophenyl)(hexadecyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds .
Scientific Research Applications
Chemistry: Tris(4-chlorophenyl)(hexadecyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, the compound is used to study the interactions between organosilicon compounds and biological molecules. It is also explored for its potential use in drug delivery systems .
Medicine: The compound’s unique chemical properties make it a candidate for the development of new pharmaceuticals. It is investigated for its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the properties of materials makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of Tris(4-chlorophenyl)(hexadecyl)silane involves its interaction with molecular targets through its organosilicon framework. The compound can form covalent bonds with other molecules, leading to changes in their chemical and physical properties. The pathways involved include hydrolysis, condensation, and polymerization reactions .
Comparison with Similar Compounds
- Tris(phenethyl)silane
- Tris(2-biphenyl)silane
- Tris(3-biphenylyl)silane
- Tris(4-(trimethylsilyl)phenyl)silane
- Tris(1-naphthyl)silane
- Tris(pentachlorophenyl)silane
- Tris(decyl)silane
- Tris(2-chlorobenzyl)silane
- Tris(pentafluorophenyl)silane
Uniqueness: Tris(4-chlorophenyl)(hexadecyl)silane is unique due to the presence of 4-chlorophenyl groups and a hexadecyl chain, which impart distinct chemical properties. These features make it suitable for specific applications that require enhanced stability, reactivity, and compatibility with various substrates .
Properties
Molecular Formula |
C34H45Cl3Si |
---|---|
Molecular Weight |
588.2 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-hexadecylsilane |
InChI |
InChI=1S/C34H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-38(32-22-16-29(35)17-23-32,33-24-18-30(36)19-25-33)34-26-20-31(37)21-27-34/h16-27H,2-15,28H2,1H3 |
InChI Key |
SICLCWOSNZLPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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